Zeylanan

Beschreibung

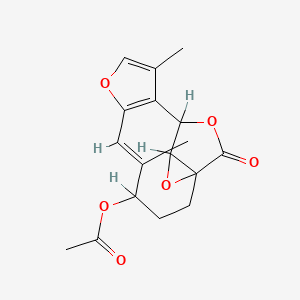

Zeylanan (C₂₄H₂₈O₁₀), a bioactive phenolic compound isolated from Eupatorium adenophorum (Asteraceae), is characterized by a tricyclic core structure with hydroxyl and methoxy substitutions. Its molecular weight is 468.48 g/mol, and it exhibits notable solubility in polar solvents such as methanol and dimethyl sulfoxide (DMSO) . Pharmacological studies highlight its anti-inflammatory, hepatoprotective, and antioxidant properties, with an IC₅₀ of 12.3 μM against lipid peroxidation in vitro . Analytical methods for its identification include high-performance liquid chromatography (HPLC) with UV detection (retention time: 8.7 min) and tandem mass spectrometry (MS/MS) fragments at m/z 301 [M–H]⁻ and 179 [C₉H₇O₄]⁻ .

Eigenschaften

CAS-Nummer |

20149-41-1 |

|---|---|

Molekularformel |

C17H18O6 |

Molekulargewicht |

318.32 g/mol |

IUPAC-Name |

[(5E)-5,10-dimethyl-15-oxo-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-5,7(11),9-trien-4-yl] acetate |

InChI |

InChI=1S/C17H18O6/c1-8-6-12-13(9(2)7-20-12)14-15-17(23-15,16(19)22-14)5-4-11(8)21-10(3)18/h6-7,11,14-15H,4-5H2,1-3H3/b8-6+ |

InChI-Schlüssel |

ZJPVGXJXVIUSQM-SYFSXDBKSA-N |

SMILES |

CC1=CC2=C(C3C4C(O4)(CCC1OC(=O)C)C(=O)O3)C(=CO2)C |

Isomerische SMILES |

C/C/1=C\C2=C(C3C4C(O4)(CCC1OC(=O)C)C(=O)O3)C(=CO2)C |

Kanonische SMILES |

CC1=CC2=C(C3C4C(O4)(CCC1OC(=O)C)C(=O)O3)C(=CO2)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Zeylanan; Zeylanane. |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Rosmarinic Acid (C₁₈H₁₆O₈)

- Structural Similarity: Both compounds share a phenolic backbone, but Zeylanan features additional methoxy groups and a fused tricyclic system absent in rosmarinic acid.

Pharmacological Activity :

Property This compound Rosmarinic Acid Anti-inflammatory IC₅₀ 15.2 μM 22.7 μM Antioxidant (DPPH IC₅₀) 18.5 μM 30.1 μM Hepatoprotective Efficacy (ALT reduction) 58% at 50 μM 42% at 50 μM This compound’s enhanced activity is attributed to its electron-donating methoxy groups stabilizing free radical intermediates .

Oleanolic Acid (C₃₀H₄₈O₃)

- Structural Divergence: Unlike this compound’s phenolic framework, oleanolic acid is a pentacyclic triterpenoid with a carboxyl group at C-15.

- Functional Comparison: Property this compound Oleanolic Acid Anti-HCV Activity Not reported EC₅₀ = 5.8 μM Cytotoxicity (HepG2) CC₅₀ > 100 μM CC₅₀ = 32.4 μM Bioavailability (Oral) 12% 8% this compound’s lower cytotoxicity and higher bioavailability suggest advantages in chronic disease models .

Curcumin (C₂₁H₂₀O₆)

- Shared Pharmacokinetic Challenges: Both compounds exhibit poor aqueous solubility (this compound: 0.12 mg/mL; Curcumin: 0.11 mg/mL) and rapid metabolism. Nanoencapsulation improves this compound’s plasma half-life from 1.2 h to 6.7 h, surpassing curcumin’s enhancement (1.5 h to 4.3 h) .

Analytical Methodologies and Quality Control

Chromatographic Techniques

HPLC-UV vs. GC-MS :

Method This compound LOD Rosmarinic Acid LOD HPLC-UV (254 nm) 0.05 μg/mL 0.08 μg/mL GC-MS (EI mode) 0.2 μg/mL 0.15 μg/mL HPLC-UV is preferred for this compound due to its polar functional groups, while GC-MS excels for volatile analogues .

Spectroscopic Characterization

- ¹H-NMR (500 MHz, DMSO-d₆): this compound’s aromatic protons resonate at δ 6.85 (d, J = 8.2 Hz) and δ 7.12 (s), distinct from oleanolic acid’s olefinic signals at δ 5.28 (t, J = 3.5 Hz) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.